molecular formula C10H15NO B3217514 1-Amino-4-phenylbutan-2-ol CAS No. 117974-11-5

1-Amino-4-phenylbutan-2-ol

Katalognummer: B3217514
CAS-Nummer: 117974-11-5
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: LUPIFLARJQGECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a butane chain with a phenyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-4-phenylbutan-2-ol can be synthesized through several methods. One common method involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran. The reaction mixture is refluxed for 24 hours, followed by the addition of water and sodium hydroxide to complete the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-amino-4-phenylbutan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or ether derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

1-Amino-4-phenylbutan-2-ol can be compared with similar compounds such as:

    1-Amino-2-phenylbutan-2-ol: Differing in the position of the hydroxyl group.

    1-Amino-4-phenylbutan-1-ol: Differing in the position of the hydroxyl group.

    4-Phenyl-2-butanol: Lacking the amino group.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

1-Amino-4-phenylbutan-2-ol, also known as phenylpropanolamine, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and therapeutic applications, supported by relevant research findings and case studies.

The primary target of this compound is the Gag-Pol polyprotein , which plays a crucial role in viral replication processes. The compound interacts with this polyprotein, potentially disrupting viral replication and reducing viral load. Although the specific biochemical pathways affected by this compound remain largely unknown, its interaction with the Gag-Pol polyprotein suggests implications in antiviral activity.

Biochemical Pathways

While detailed pathways are yet to be elucidated, the interaction with the Gag-Pol polyprotein indicates that this compound may influence pathways related to viral lifecycle stages. Factors such as temperature, pH, and co-existing compounds can affect the stability and effectiveness of this compound in biological systems.

Research Findings

Recent studies have explored various derivatives of this compound for their biological activities:

  • Neuraminidase Inhibition : A study demonstrated that derivatives of 1-amino-4-phenylbutan-3-en-2-ol exhibited significant inhibitory activity against neuraminidase, an enzyme critical for influenza virus replication. One derivative showed an IC50 value of 6.4 μM, indicating potent activity against this target .
  • Cholinesterase Inhibition : Research has identified novel derivatives that act as multifunctional ligands inhibiting butyrylcholinesterase and beta-secretase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
  • Antioxidant Activity : Certain derivatives have been shown to possess antioxidant properties, which may contribute to their neuroprotective effects. They were capable of upregulating protective proteins in cellular models .

Case Studies

A case study involving the synthesis and evaluation of 1-amino-4-phenylbutan-3-en-2-ol derivatives highlighted their potential as antiviral agents against influenza. The study utilized molecular docking techniques to understand structure–activity relationships (SAR) better, revealing that functional groups on the derivatives significantly influenced their inhibitory potency against neuraminidase .

Applications in Medicine and Industry

This compound has several applications:

  • Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor for drug synthesis.
  • Chemical Synthesis : Serves as a building block in organic chemistry for creating complex molecules.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeTarget/EffectIC50 ValueReference
Neuraminidase InhibitionInfluenza Virus6.4 μM
Cholinesterase InhibitionButyrylcholinesteraseVarious
Antioxidant ActivityNeuroprotectionNot specified

Eigenschaften

IUPAC Name

1-amino-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPIFLARJQGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.70 g of dihydrocinnamaldehyde are dissolved in 20 ml of anhydrous ethanol, and 10 ml of nitromethane and 1 ml of tetramethylguanidine are added, and the mixture is stirred at RT for 1 h. It is concentrated in vacuo, the residue is taken up in 200 ml of ethanol and 5 ml of glacial acetic acid, 10 g of activated Raney nickel are added and the mixture is then hydrogenated at 50° C. and under 25 bar H2 pressure for 5 h. The catalyst is then filtered off, the filtrate is concentrated in vacuo, the residue is taken up in saturated aqueous sodium bicarbonate solution, and non-polar impurities are removed by extraction with diethyl ether. Extraction 3 times with tetrahydrofuran, drying over sodium sulfate, and concentration in vacuo provides 5.75 g of (D,L)-4-phenyl-2-hydroxy-1-butylamine as a colorless oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1b is prepared from 2-hydroxy-4-phenylbutanenitrile according to the protocol described for 1a; LiAlH4 (6.2 g, 163 mmol), Et2O (120 ml), 2-hydroxy-4-phenylbutanenitrile (12.4 g, 77 mmol), H2O (6.2 ml), 15% aqueous NaOH (6.2 ml) and H2O (18 ml). The product, an orange oil, is used with no other purification (11 g, 87%); 1H NMR (100 MHz, CDCl3) δ: 1.80 (m, 3H), 2.65 (m, 4H), 3.62 (m, 3H), 7.21 (s, 5H); 13C NMR (25 MHz, CDCl3) δ: 33.98, 36.25, 70.92, 125.46, 128.04, 141.74. Analysis calculated for C10H15NO: C, 72.69; H, 9.15; N, 8.48. Experimental: C, 72.45; H, 9.33; N, 8.24.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
120 mL
Type
solvent
Reaction Step Eight
Name

Synthesis routes and methods III

Procedure details

2-(2-phenylethyl)oxirane (8.0 g, 54 mmol) was placed in a sealed tube with 7N NH3-MeOH (130 mL) and stirred 2 hours at 70° C. followed by concentration to a clear oil (and was used without further purification in the following step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-4-phenylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-4-phenylbutan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-4-phenylbutan-2-ol
Reactant of Route 4
1-Amino-4-phenylbutan-2-ol
Reactant of Route 5
1-Amino-4-phenylbutan-2-ol
Reactant of Route 6
1-Amino-4-phenylbutan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.